molecular formula C15H14O6 B13733064 2-Ethyl-4-oxo-4H-pyran-3-yl 4-hydroxy-3-methoxybenzoate CAS No. 2088247-61-2

2-Ethyl-4-oxo-4H-pyran-3-yl 4-hydroxy-3-methoxybenzoate

Cat. No.: B13733064
CAS No.: 2088247-61-2
M. Wt: 290.27 g/mol
InChI Key: NHGPHSDMEIUFCL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 2088247-61-2) consists of a 4-hydroxy-3-methoxybenzoate (vanillate) moiety esterified to a 2-ethyl-4-oxo-4H-pyran-3-yl group (Figure 1). The vanillate group provides hydrogen-bonding capacity via the phenolic -OH and methoxy substituents, while the pyran ring introduces rigidity and conjugation .

Synthesis: Synthesized via esterification between 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and a functionalized pyran intermediate under basic conditions, analogous to methods described for methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate (K₂CO₃/acetone, 65°C, 24 h) .

Biological Activity: Exhibits potent antithrombotic effects by selectively inhibiting the von Willebrand factor (vWF)–glycoprotein Ib (GP Ib) interaction, reducing platelet aggregation without increasing bleeding risk in animal models .

Properties

CAS No.

2088247-61-2

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2-ethyl-4-oxopyran-3-yl) 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C15H14O6/c1-3-12-14(11(17)6-7-20-12)21-15(18)9-4-5-10(16)13(8-9)19-2/h4-8,16H,3H2,1-2H3

InChI Key

NHGPHSDMEIUFCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C=CO1)OC(=O)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of SP-8008 involves several steps, starting with the preparation of the benzoic acid derivative. The synthetic route typically includes the following steps:

Industrial production methods for SP-8008 are still under development, but they are expected to involve scalable and cost-effective processes to meet the demands of clinical and commercial applications.

Chemical Reactions Analysis

SP-8008 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions are various derivatives of the benzoic acid core, each with unique biological activities.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects
Studies have shown that derivatives of pyran compounds can modulate inflammatory processes. For instance, docking studies suggest that 2-Ethyl-4-oxo-4H-pyran derivatives may interact effectively with receptors involved in inflammation regulation, potentially leading to new anti-inflammatory drugs .

3. Antimicrobial Properties
Preliminary investigations suggest that 2-Ethyl-4-oxo-4H-pyran derivatives possess antimicrobial activity against various pathogens. This makes them promising candidates for developing new antibiotics or preservatives in food and pharmaceutical applications.

Material Science Applications

1. Polymer Chemistry
The incorporation of 2-Ethyl-4-oxo-4H-pyran into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. The compound's ability to undergo polymerization reactions opens avenues for creating advanced materials with tailored properties for specific applications.

2. Photovoltaic Devices
Research into organic photovoltaic materials has identified pyran derivatives as potential candidates due to their favorable electronic properties. They can contribute to the development of more efficient solar cells by improving light absorption and charge transport mechanisms.

Agricultural Chemistry Applications

1. Pesticide Development
The structural features of 2-Ethyl-4-oxo-4H-pyran suggest potential use as a scaffold for developing new agrochemicals. Its derivatives may exhibit herbicidal or insecticidal activity, providing environmentally friendly alternatives to conventional pesticides.

2. Plant Growth Regulators
Compounds similar to 2-Ethyl-4-oxo-4H-pyran have been investigated for their ability to regulate plant growth and development. This application could lead to enhanced agricultural productivity through improved crop management strategies.

Case Studies

Study Application Findings
Antioxidant ActivityDemonstrated significant scavenging activity against free radicals, suggesting potential in therapeutic applications.
Anti-inflammatory EffectsShowed binding affinity to C5a receptors, indicating possible use in treating inflammatory diseases.
Antimicrobial PropertiesExhibited inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent.

Mechanism of Action

SP-8008 exerts its antithrombotic effects by selectively inhibiting shear stress-induced platelet aggregation. The compound targets the interaction between von Willebrand factor and platelet glycoprotein Ib, which is the initial step in platelet aggregation under high shear stress conditions. By interfering with this interaction, SP-8008 effectively prevents platelet activation and aggregation without significantly affecting normal hemostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Ester Family

a) Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate)
  • Structure : Simplest vanillate ester with a methyl group instead of the pyran-based substituent.
  • Properties : Higher water solubility due to the smaller alkyl chain. Commonly used as a flavoring agent and antioxidant .
  • Key Difference : Lacks the pyran ring, resulting in reduced steric hindrance and altered pharmacokinetics compared to the target compound.
b) Ethyl 4-(2-Hydroxyphenyl)butanoate
  • Structure: Ethyl ester linked to a butanoate chain with a 2-hydroxyphenyl group.
  • No reported antithrombotic activity .
c) Ethyl 6-Amino-5-cyano-4-phenyl-4H-pyran-3-carboxylate
  • Structure: Pyran ring substituted with amino, cyano, and phenyl groups.
  • Synthesis: Prepared via cyclocondensation of malononitrile or ethyl cyanoacetate with ketone precursors .
  • Key Difference: The amino and cyano groups introduce hydrogen-bonding and electron-withdrawing effects, altering reactivity compared to the target compound’s ethyl and oxo substituents.

Pyran and Pyran-2-one Derivatives

a) 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)
  • Structure : Pyran-2-one core with benzoyl and methyl substituents.
  • Synthesis : Derived from sodium ethoxide-mediated reactions, followed by chromatography .
  • Key Difference : The lactone (pyran-2-one) ring enhances electrophilicity, making it more reactive toward nucleophiles than the target’s pyran-4-one system.
b) 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
  • Structure: Pyran ring functionalized with methoxyphenoxy and benzoate groups.

Pharmacologically Active Analogues

a) SP-8008 (Target Compound)
  • Mechanism : Antithrombotic via vWF–GP Ib inhibition, validated in shear-stress-induced platelet activation models .
  • Advantage: No bleeding risk in preclinical studies, a critical improvement over traditional anticoagulants like heparin.
b) Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38)
  • Structure : Pyrazole-containing benzoate with tetrafluoropropan-2-yl and carbamoyl groups.
  • Activity: Potential kinase inhibitor (e.g., JAK/STAT pathway) due to the pyrazole moiety, highlighting how heterocyclic systems diversify biological targets .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Solubility Synthetic Method
2-Ethyl-4-oxo-4H-pyran-3-yl vanillate (SP-8008) C₁₅H₁₆O₆ Ethyl, oxo, vanillate Antithrombotic Moderate (lipid) Esterification
Methyl vanillate C₉H₁₀O₄ Methyl, vanillate Antioxidant High (aqueous) Methylation
Ethyl 6-amino-5-cyano-4-phenyl-4H-pyran-3-carboxylate C₁₆H₁₅N₂O₃ Amino, cyano, phenyl Not reported Low Cyclocondensation
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one C₁₆H₁₄O₄ Benzoyl, methyl Not reported Moderate Sodium ethoxide reaction
Compound 38 (Pyrazole-benzoate) C₂₀H₂₂F₄N₄O₄ Tetrafluoro, pyrazole, carbamoyl Kinase inhibition Low SNAr reaction

Research Findings and Implications

  • SP-8008’s Unique Profile : The ethyl-pyran-vanillate structure balances lipophilicity and hydrogen-bonding capacity, enabling selective vWF–GP Ib targeting. This contrasts with methyl vanillate’s lack of therapeutic potency and pyrazole derivatives’ divergent mechanisms .
  • Synthetic Accessibility : SP-8008’s synthesis mirrors established esterification protocols (e.g., ), suggesting scalability for industrial production.
  • Structure-Activity Relationship (SAR) : The pyran ring’s 4-oxo group is critical for stabilizing interactions with the GP Ib receptor, while the ethyl group optimizes pharmacokinetics .

Biological Activity

2-Ethyl-4-oxo-4H-pyran-3-yl 4-hydroxy-3-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the existing literature on its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₅H₁₄O₆
  • CAS Number: 126679373

The structure features a pyran ring, which is known for its diverse biological activities, and a benzoate moiety that may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with a pyran structure exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below:

Antimicrobial Activity

Several studies have indicated that derivatives of pyran compounds possess significant antimicrobial properties. For instance, compounds similar to 2-Ethyl-4-oxo-4H-pyran have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways.

Anticancer Properties

Research has demonstrated that pyran derivatives can induce apoptosis in cancer cells. A study involving similar compounds reported that they could disrupt the replication machinery in cancer cells, leading to increased apoptosis rates. Specifically, compounds were tested on OVCAR3 ovarian cancer cells, showing promising results when combined with conventional chemotherapeutics like Cisplatin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyran derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of 2-Ethyl-4-oxo-4H-pyran derivatives on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with these compounds, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyran derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited inhibitory effects comparable to standard antibiotics .

Data Tables

Activity Effect Reference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokines

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